3-Morpholin-4-yl-benzoic acid hydrazide
Overview
Description
3-Morpholin-4-yl-benzoic acid hydrazide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is used in the synthesis of benzohydrazide analogs .
Synthesis Analysis
The synthesis of hydrazones, which includes compounds like 3-Morpholin-4-yl-benzoic acid hydrazide, can be achieved by combining suitable aldehydes with four hydrazides . A general procedure for the synthesis of Benzohydrazide involves the reaction of Methyl benzoate with hydrazine hydrate .
Molecular Structure Analysis
The InChI code for 3-Morpholin-4-yl-benzoic acid is 1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14)
.
Physical And Chemical Properties Analysis
3-Morpholin-4-yl-benzoic acid hydrazide is a solid at ambient temperature . It has a molecular weight of 221.26 g/mol .
Scientific Research Applications
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases . The synthesis is achieved by combining suitable aldehydes with four hydrazides . This process involves solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Histone Demethylase Inhibitors
“3-Morpholin-4-yl-benzoic acid hydrazide” is used in the synthesis of benzohydrazide analogs, which act as histone demethylase inhibitors . These inhibitors play a crucial role in the regulation of gene expression and are potential therapeutic targets for cancer and other diseases .
Antimicrobial Activity
Benzohydrazides, including “3-Morpholin-4-yl-benzoic acid hydrazide”, have shown diverse biological properties, including antimicrobial activity . They have been found to be effective against various bacterial and fungal strains .
Anti-cancer Activity
Benzohydrazides have also been studied for their anti-cancer properties . The specific mechanisms of action are still under investigation, but they have shown promise in preclinical studies .
Anti-convulsant Activity
In addition to their antimicrobial and anti-cancer properties, benzohydrazides have also been studied for their potential anti-convulsant activity . This makes them a potential candidate for the development of new treatments for epilepsy and other seizure disorders .
Anti-tubercular Activity
Benzohydrazides, including “3-Morpholin-4-yl-benzoic acid hydrazide”, have shown potential anti-tubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis .
Mechanism of Action
Target of Action
The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylase . Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA in the cell’s nucleus. By modifying histones, these enzymes can influence gene expression.
Mode of Action
3-Morpholin-4-yl-benzoic acid hydrazide interacts with histone demethylases, potentially altering their activity
Biochemical Pathways
The compound’s interaction with histone demethylases suggests it may affect epigenetic regulation . Epigenetic changes involve modifications to DNA or associated proteins that affect gene expression without altering the underlying DNA sequence. By influencing histone demethylation, 3-Morpholin-4-yl-benzoic acid hydrazide could potentially impact various biochemical pathways regulated by epigenetic mechanisms.
Result of Action
The molecular and cellular effects of 3-Morpholin-4-yl-benzoic acid hydrazide’s action would depend on the specific histone demethylases it targets and the genes these enzymes regulate . By influencing gene expression, the compound could potentially affect a wide range of cellular processes.
properties
IUPAC Name |
3-morpholin-4-ylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNYFSLDILSTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428081 | |
Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-benzoic acid hydrazide | |
CAS RN |
886494-35-5 | |
Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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